1,2-Dibromobutane
Overview
Description
1,2-Dibromobutane is a dense colorless liquid . Its molecular formula is C2H5CH (Br)CH2Br and it has a molecular weight of 215.91 .
Synthesis Analysis
This compound can be synthesized by dibromination, a process that involves the combination of DMSO and oxalyl bromide. This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond .Chemical Reactions Analysis
In an oxidative bromination of alkenes to 1,2-dibromo alkanes with HBr, dimethyl sulfoxide serves as the oxidant as well as cosolvent .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of n20/D 1.5141 (lit.) and a density of 1.789 g/mL at 25 °C (lit.) .Scientific Research Applications
Preservative Uses
1,2-Dibromo-2,4-dicyanobutane, a related compound of 1,2-Dibromobutane, is known for its effectiveness as a preservative. It demonstrates activity against a broad spectrum of bacteria, yeasts, and molds. This compound has found applications in preserving various materials including latex paints, emulsions, metal-working fluids, adhesives, grouting cement, and wood preservatives. It's also used in developing color films, showcasing its versatility across different industries (MAK Value Documentation, 2002).
Applications in Mutagenic Studies
Research on 1,2-Dibromoethane and 1,3-butadiene, which are similar to this compound, has revealed their potential mutagenic properties. Studies have identified that the bis-electrophilic character of these chemicals contributes to their mutagenic capabilities. For instance, histones H2b and H3 have been identified as nuclear proteins that cross-link with DNA in the presence of 1,2-Dibromoethane, which is crucial for understanding the mutagenic effects of these compounds (Loecken et al., 2009).
Chemical Synthesis and Reactions
This compound plays a significant role in chemical reactions and synthesis. For example, it is involved in the liquid-phase bromination of bromobutane, showcasing its reactivity and usefulness in producing various chemical derivatives (Ody, Nechvatal, & Tedder, 1976). Additionally, studies on compounds like 1,3-dibromobutane, which react with 1,2-diaminoethane, provide insights into the synthesis of various chemical structures, demonstrating the broader applicability of dibromobutane derivatives in synthetic chemistry (Alphen, 2010).
Vibrational and Conformational Analysis
This compound and its derivatives have been the subject of vibrational and conformational analysis studies. These studies provide critical insights into the molecular structure and behavior of these compounds, aiding in the understanding of their physical and chemical properties (Crowder, 1983).
Mechanism of Action
Target of Action
Like many halogenated compounds, it may interact with various biological macromolecules, such as proteins and nucleic acids .
Mode of Action
The mode of action of 1,2-Dibromobutane involves its interaction with its targets. One study mentions the reduction of this compound catalyzed by Co(II) (N,N′-disalicylidene-ethylenediamine) in DMF . This suggests that this compound may undergo redox reactions in biological systems, potentially leading to changes in the target molecules .
Biochemical Pathways
Halogenated compounds like this compound often participate in halogenation reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting various biochemical pathways .
Pharmacokinetics
Given its molecular weight of 215914 Da , it is likely that this compound can be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its reactivity and the presence of metabolic enzymes .
Result of Action
Based on its chemical properties, it can be inferred that this compound may cause alterations in the structure and function of biomolecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
Safety and Hazards
Future Directions
The study of organic chemistry introduces students to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions . These reactions can be combined into a multi-step synthesis for the construction of a designated compound from a specified starting material .
Properties
IUPAC Name |
1,2-dibromobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSZZHGSNZRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870592 | |
Record name | Butane, 1,2-dibromo- | |
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Molecular Weight |
215.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | alpha-Butylene dibromide | |
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Vapor Pressure |
3.1 [mmHg] | |
Record name | alpha-Butylene dibromide | |
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CAS No. |
533-98-2 | |
Record name | 1,2-Dibromobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-98-2 | |
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Record name | alpha-Butylene dibromide | |
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Record name | 1,2-DIBROMOBUTANE | |
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Record name | Butane, 1,2-dibromo- | |
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Record name | Butane, 1,2-dibromo- | |
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Record name | 1,2-dibromobutane | |
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Record name | 1,2-DIBROMOBUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with the vapor phase bromination of 2-bromobutane to produce 1,2-Dibromobutane?
A1: Vapor phase bromination of 2-bromobutane to synthesize this compound presents a significant challenge due to the thermal instability of the β-bromoalkyl radical intermediate. [] At elevated temperatures, this radical readily eliminates a bromine atom, forming the corresponding alkene instead of undergoing further bromination. [] This competing allylic bromination pathway leads to a lower yield of the desired this compound and an increase in polybrominated byproducts. []
Q2: How does the choice of brominating agent affect the regioselectivity in the bromination of 1-bromobutane?
A2: The regioselectivity of bromination in 1-bromobutane, specifically the ratio of this compound to 1,3-Dibromobutane produced, is significantly influenced by the choice of brominating agent. [] While molecular bromine primarily yields this compound, indicating a preference for bromination at the more substituted carbon, alternative brominating agents like t-butyl hypobromite and bromine oxide lead to a mixture of all four possible dibromobutane isomers. [] Notably, these reagents yield less this compound than 1,3-Dibromobutane. [] This difference in selectivity highlights the potential role of anchimeric assistance and the influence of hydrogen bromide on the bromination pathway. []
Q3: Can this compound be used as a building block in organic synthesis?
A3: While not directly used as a building block, this compound serves as a precursor to reagents that are valuable in organic synthesis. For example, it can be transformed into 3-Methyl-1-(trimethylsilyl)allene (1d) through a series of reactions. [] This allenylsilane acts as a versatile three-carbon synthon, enabling [3+2] annulation reactions to construct various five-membered heterocycles. [] These include but are not limited to dihydrofurans, pyrrolines, isoxazoles, and furans. []
Q4: How is this compound utilized in electrochemical catalysis research?
A4: this compound acts as a model substrate for studying the catalytic activity and efficiency of metal phthalocyaninetetrasulfonates (MPcTS) in electrochemical dehalogenation reactions. [, ] Researchers have investigated these reactions within various media, including bicontinuous microemulsions and isotropic acetonitrile/water solutions. [, ] These studies revealed that the reaction rate is highly dependent on the microenvironment provided by the reaction media. [, ] For instance, this compound exhibited enhanced dehalogenation rates in a bicontinuous microemulsion compared to an isotropic solvent, suggesting potential preconcentration effects within the surfactant film on the electrode surface. [, ]
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